molecular formula C7H11Cl3Si B102793 2-Trichlorosilylbicyclo[2.2.1]heptane CAS No. 18245-29-9

2-Trichlorosilylbicyclo[2.2.1]heptane

Cat. No. B102793
CAS RN: 18245-29-9
M. Wt: 229.6 g/mol
InChI Key: FMUGJGVGEWHETE-UHFFFAOYSA-N
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Description

The compound 2-Trichlorosilylbicyclo[2.2.1]heptane is a derivative of bicyclo[2.2.1]heptane, which is a well-studied structure in organic chemistry due to its interesting reactivity and potential for forming various derivatives. The papers provided discuss several related bicyclic compounds and their chemical properties, although none directly address 2-Trichlorosilylbicyclo[2.2.1]heptane.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intramolecular reactions or the addition of functional groups to pre-existing bicyclic frameworks. For example, 2-methyl-2-silabicyclo[2.2.1]heptanes were prepared from 3-cyclopentenyl-methylhydrosilane by intramolecular hydrosilylation catalyzed by chloroplatinic acid . This method could potentially be adapted for the synthesis of 2-Trichlorosilylbicyclo[2.2.1]heptane by using appropriate trichlorosilane precursors.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized using spectroscopic methods such as NMR. For instance, the structure of 2-methyl-2-silabicyclo[2.2.1]heptane derivatives was confirmed by 1H and 13C NMR spectra . Similar techniques would likely be employed to analyze the structure of 2-Trichlorosilylbicyclo[2.2.1]heptane.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. The chlorination of bicyclo[2.2.1]heptane, for example, resulted in mono- and dichloro products . The addition of functional groups such as chloro, nitro, or amino groups can significantly alter the reactivity of the bicyclic framework. The reactivity of 2-Trichlorosilylbicyclo[2.2.1]heptane would be influenced by the electron-withdrawing trichlorosilyl group, potentially affecting its stability and reactivity in subsequent transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure and substituents. For example, the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes were determined and compared to other peroxides . The introduction of a trichlorosilyl group in 2-Trichlorosilylbicyclo[2.2.1]heptane would affect properties such as boiling point, melting point, and reactivity. The presence of silicon may also confer unique properties related to its potential use in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Novel Reactions and Crystal Structures

  • The reaction of 2-aryl-3,3-dimethylbicyclo[2.2.1]heptan-2-yl cations in different acids, leading to various derivatives and their structural analysis, demonstrates the chemical versatility and complexity of bicyclo[2.2.1]heptane compounds (Coxon, Pojer, Robinson, & Steel, 1978).

  • Studies on 2-azatricyclo[2.2.1.0 1,6]heptane and its conversion to 2-azabicyclo[2.2.1]heptanes provide insights into the synthesis routes and potential applications of these compounds in various chemical transformations (Portoghese & Sepp, 1973).

Electron Transfer and Molecular Interaction Studies

  • Investigations into electron transfer processes in aliphatic halides, including 1-chloro- and 4-chlorobicyclo[2.2.1]heptan-2-one, have revealed insights into the reductive cleavage mechanisms controlled by molecular structure and orientation (Uranga, Vera, Santiago, & Pierini, 2006).

  • The crystal structure of 1-chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane and its reaction specifics offer detailed understanding of molecular interactions and configurations within bicyclo[2.2.1]heptane derivatives (Przybylska & Garratt, 1981).

Synthesis and Characterization of Derivatives

  • Research on the synthesis and characterization of 2-methyl-2-silabicyclo(2.2.1)heptane derivatives provides valuable insights into the preparation methods and properties of silicon-containing bicyclic compounds (Hosomi, Mikami, & Sakurai, 1983).

  • Synthesis of 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue, reveals potential applications in medicinal chemistry and biochemistry (Hart & Rapoport, 1999).

  • The preparation of endo-6,syn-7-Di­chloro-exo-6-phenyl­sulfonylbicyclo[3.1.1]­heptane illustrates the diverse chemical reactions possible with bicycloheptane structures (Borbulevych, Semenov, Vasin, & Razin, 2002).

  • Studies on 7-azabicyclo[2.2.1]heptane, a component of epibatidine, and its structural characterization provide a basis for understanding complex molecular structures and their potential therapeutic applications (Britvin & Rumyantsev, 2017).

  • The synthesis of a potential toxaphene congener, 3-endo,5-endo-dichloro-7,7-bis-chloromethyl-4-dichloromethyl-tricyclo[2.2.1.0(2,6)]heptane, and its detailed structural analysis underline the complexity and potential environmental relevance of such compounds (Koivisto et al., 2001).

  • Research on bicyclo[2.2.1]hept-5-ene and heptan-2-one derivatives, focusing on their resolution, absolute configuration, and hydrogen-bonding properties, contributes to the understanding of chiral chemistry and molecular interactions (Plettner et al., 2005).

Future Directions

While specific future directions for 2-Trichlorosilylbicyclo[2.2.1]heptane were not found, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This suggests potential future research directions in the synthesis and application of these types of compounds.

properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUGJGVGEWHETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885019
Record name Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)-
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Molecular Weight

229.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trichlorosilylbicyclo[2.2.1]heptane

CAS RN

18245-29-9
Record name 2-(Trichlorosilyl)bicyclo[2.2.1]heptane
Source CAS Common Chemistry
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Record name Bicyclo(2.2.1)heptane, 2-(trichlorosilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)-
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Record name Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-2-yltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Trichlorosilylbicyclo[2.2.1]heptane
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Reactant of Route 3
2-Trichlorosilylbicyclo[2.2.1]heptane
Reactant of Route 4
2-Trichlorosilylbicyclo[2.2.1]heptane
Reactant of Route 5
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